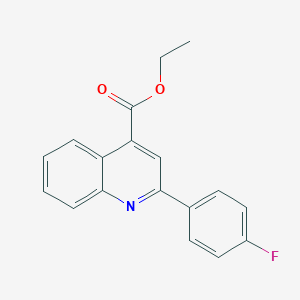
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate is a chemical compound that belongs to the class of quinolinecarboxylates. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate involves the inhibition of various molecular targets such as enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and chromatin remodeling. It also inhibits the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling. Furthermore, it has been reported to modulate the activity of various receptors such as GABA(A) receptors and NMDA receptors.
Biochemical and Physiological Effects
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate has been shown to exert various biochemical and physiological effects in different cell types and tissues. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. It also modulates the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. It also exhibits good pharmacokinetic properties such as high oral bioavailability and good tissue penetration. However, one of the limitations of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Furthermore, it is important to evaluate its safety and efficacy in preclinical and clinical studies before it can be developed as a therapeutic agent.
Métodos De Síntesis
The synthesis of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate involves the reaction of 4-fluoroaniline with ethyl 2-oxo-2-phenylacetate in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to produce the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C18H14FNO2 |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C18H14FNO2/c1-2-22-18(21)15-11-17(12-7-9-13(19)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3 |
Clave InChI |
AMJNAORUFHMCRT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
SMILES canónico |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B251807.png)
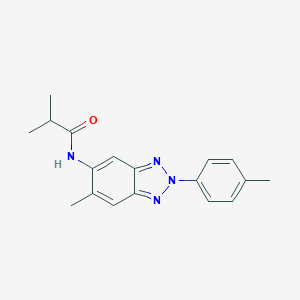
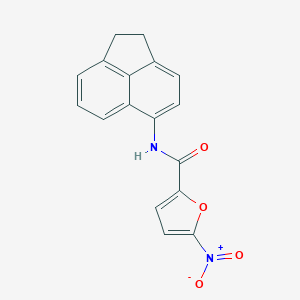
![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)
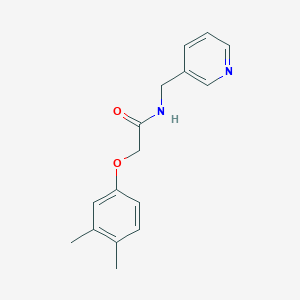

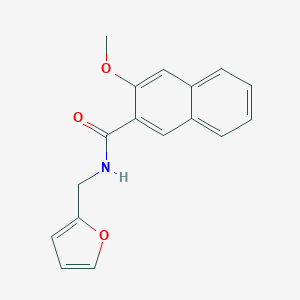
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
